molecular formula C7H12ClNO2 B2669494 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride CAS No. 2094939-78-1

3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride

Cat. No.: B2669494
CAS No.: 2094939-78-1
M. Wt: 177.63
InChI Key: YCQIQKLAOXOHRT-UHFFFAOYSA-N
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Description

3-Azabicyclo[410]heptane-7-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route involving the reduction of spirocyclic oxetanyl nitriles suggests potential for large-scale production under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Further reduction can modify the bicyclic structure.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the bicyclic structure.

Scientific Research Applications

3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.1]heptane: Another bicyclic compound with similar structural features but different ring sizes and properties.

    Bicyclo[3.1.1]heptane: Lacks the nitrogen atom, making it less versatile in certain chemical reactions.

    Bicyclo[2.2.1]heptane: A different bicyclic structure with distinct chemical properties.

Uniqueness

3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and application .

Properties

IUPAC Name

3-azabicyclo[4.1.0]heptane-7-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-8-3-5(4)6;/h4-6,8H,1-3H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQIQKLAOXOHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094939-78-1
Record name 3-azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride
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